molecular formula C21H17N2O+ B11659046 1-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium

1-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium

Cat. No.: B11659046
M. Wt: 313.4 g/mol
InChI Key: RDLDLNJBWAJVSJ-UHFFFAOYSA-O
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Description

1-(6-METHYL-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)PYRIDINIUM is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHYL-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)PYRIDINIUM typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(6-METHYL-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)PYRIDINIUM undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted pyridinium compounds.

Scientific Research Applications

1-(6-METHYL-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)PYRIDINIUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-METHYL-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)PYRIDINIUM involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H17N2O+

Molecular Weight

313.4 g/mol

IUPAC Name

6-methyl-4-phenyl-3-pyridin-1-ium-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C21H16N2O/c1-15-10-11-18-17(14-15)19(16-8-4-2-5-9-16)20(21(24)22-18)23-12-6-3-7-13-23/h2-14H,1H3/p+1

InChI Key

RDLDLNJBWAJVSJ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)[N+]4=CC=CC=C4

Origin of Product

United States

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